molecular formula C21H21ClN4O3S B2839142 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 852542-82-6

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2839142
CAS No.: 852542-82-6
M. Wt: 444.93
InChI Key: SWVGFORMUIBORT-UHFFFAOYSA-N
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Description

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against influenza a . This could suggest that the compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.

Action Environment

It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity . This suggests that environmental factors, such as pH, temperature, and presence of other molecules, might influence the compound’s action, efficacy, and stability.

Biological Activity

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinazolinone scaffold, which is known for its diverse biological properties. The presence of a chloro group and a piperazine moiety contributes to its pharmacological profile.

Molecular Formula

  • Molecular Formula : C₁₆H₁₈ClN₃O₂S
  • Molecular Weight : 351.85 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Evaluation
A notable study investigated the cytotoxic effects of this compound against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The results indicated significant cytotoxicity with an IC₅₀ value of approximately 6.50 μM against MCF-7 cells and 11.75 μM against PC3 cells. These values were comparable to those of standard chemotherapeutics such as doxorubicin, which had IC₅₀ values of 6.77 μM and 7.73 μM for MCF-7 and PC3 cells, respectively .

CompoundCell LineIC₅₀ (μM)
This compoundMCF-76.50
This compoundPC311.75
DoxorubicinMCF-76.77
DoxorubicinPC37.73

The mechanism underlying the anticancer activity of this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR-II), a critical target in cancer therapy due to its role in angiogenesis.

VEGFR-II Inhibition
The compound demonstrated an IC₅₀ value of 1.38 μM against VEGFR-II, indicating strong inhibitory activity compared to sorafenib (0.33 μM), a well-known VEGFR inhibitor . Molecular docking studies revealed that the binding mode of this compound closely resembles that of established VEGFR inhibitors.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit activity against other biological targets, including:

PARP Inhibition
Research into quinazolinone derivatives has shown that certain structural modifications can enhance PARP (Poly ADP-ribose polymerase) inhibitory activity. Compounds similar to our target have demonstrated IC₅₀ values in the nanomolar range against PARP enzymes, making them potential candidates for combination therapies in cancer treatment .

Properties

IUPAC Name

7-chloro-2-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-17-6-7-18-19(14-17)23-20(24-21(18)27)15-25-9-11-26(12-10-25)30(28,29)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGFORMUIBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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